molecular formula C8H12N2O2 B2911670 methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate CAS No. 1005586-22-0

methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate

Cat. No.: B2911670
CAS No.: 1005586-22-0
M. Wt: 168.196
InChI Key: CZCJDGZAGPDEKK-UHFFFAOYSA-N
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Description

Methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate is an ester derivative featuring a pyrazole ring substituted with a methyl group at the 3-position and a propanoate ester moiety at the 1-position. The pyrazole ring contributes to hydrogen-bonding interactions and π-stacking capabilities, which influence its physicochemical properties and reactivity .

Properties

IUPAC Name

methyl 2-(3-methylpyrazol-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-6-4-5-10(9-6)7(2)8(11)12-3/h4-5,7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCJDGZAGPDEKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate typically involves the reaction of 3-methyl-1H-pyrazole with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or THF.

Major Products Formed

Scientific Research Applications

Methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Below is a systematic comparison of methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.

Ethyl 2-(3-Methyl-1H-Pyrazol-1-yl)Propanoate

  • Structural Difference : Replacement of the methyl ester group with an ethyl ester.
  • Metabolic Stability: Ethyl esters are generally more resistant to esterase hydrolysis than methyl esters, which may prolong in vivo half-life .
  • Applications: Used in the synthesis of non-BBB permeable tryptophan hydroxylase inhibitors for treating metabolic disorders .

Methyl 2-Methyl-3-(5-Methyl-3-Nitro-1H-Pyrazol-1-yl)Propanoate

  • Structural Difference : Introduction of a nitro group at the 3-position and an additional methyl group at the 5-position of the pyrazole ring.
  • Impact :
    • Electron-Withdrawing Effects : The nitro group reduces electron density on the pyrazole ring, decreasing nucleophilic reactivity.
    • Stability : Nitro-substituted pyrazoles are prone to photodegradation, limiting their utility in long-term applications .
  • Status : Discontinued commercially due to stability concerns and synthetic challenges .

Tetrazole-Containing Analogs (e.g., 3-Phenyl-2-(1H-Tetrazol-1-yl)Propanoic Acid)

  • Structural Difference : Replacement of the pyrazole with a tetrazole ring and substitution with a phenyl group.
  • Impact :
    • Hydrogen Bonding : Tetrazoles exhibit stronger hydrogen-bonding capacity (pKa ~4.9) compared to pyrazoles (pKa ~2.5), enhancing crystallinity and coordination chemistry applications .
    • Acidity : The carboxylic acid group in this analog increases water solubility but reduces bioavailability compared to ester derivatives .

Amino/Hydroxy-Substituted Pyrazole Derivatives

  • Example: 5-Amino-3-hydroxy-1H-pyrazole derivatives (e.g., compounds 7a and 7b from ).
  • Impact: Hydrogen-Bonding Networks: Amino and hydroxy groups enable extensive intermolecular hydrogen bonding, improving thermal stability but complicating solubility in non-polar solvents . Reactivity: These substituents enhance electrophilic substitution reactions, making them suitable for synthesizing heterocyclic polymers or metal ligands .

Data Table: Key Properties of this compound and Analogs

Compound Name CAS Number Substituents Solubility (H2O) logP Stability Applications
This compound Not reported Methyl ester, 3-methyl pyrazole Low 1.2 Moderate Drug intermediates, materials
Ethyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate Not reported Ethyl ester, 3-methyl pyrazole Very low 1.8 High Enzyme inhibitors
Methyl 2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate 1005641-08-6 Nitro, 5-methyl pyrazole Insoluble 2.5 Low (light-sensitive) Discontinued
3-Phenyl-2-(1H-tetrazol-1-yl)propanoic acid Not reported Tetrazole, phenyl, carboxylic acid Moderate 0.7 High Coordination polymers

Research Findings and Implications

  • Hydrogen-Bonding Patterns: this compound forms weaker hydrogen bonds compared to tetrazole analogs, as predicted by graph set analysis . This affects crystallization behavior, necessitating advanced refinement tools like SHELXL for accurate structural determination .
  • Synthetic Utility : Ethyl esters of pyrazole derivatives are preferred in drug discovery due to their balance of stability and bioavailability .
  • Limitations : Nitro-substituted pyrazoles face commercial discontinuation due to instability, highlighting the need for alternative electron-withdrawing groups .

Biological Activity

Methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H12N2O2C_8H_{12}N_2O_2 and a molecular weight of approximately 168.20 g/mol. The compound features a propanoate group attached to a pyrazole ring, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The pyrazole moiety can engage in hydrogen bonding and π-π interactions with target proteins, influencing their activity. Notably, studies indicate that this compound may function as an enzyme inhibitor or receptor ligand, modulating biochemical pathways relevant to various diseases .

1. Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. This is significant in the context of developing new antimicrobial agents in response to rising antibiotic resistance .

2. Anticancer Activity

The compound has also been explored for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

3. Anti-inflammatory Effects

This compound has shown potential as an anti-inflammatory agent. Its ability to modulate inflammatory pathways could make it a candidate for treating conditions characterized by excessive inflammation .

Research Findings

Recent studies have focused on the synthesis and characterization of this compound derivatives to enhance its biological activity. The following table summarizes key findings from various research efforts:

Study Focus Findings
Enzyme InhibitionInvestigated as a potential enzyme inhibitor with promising results in modulating target protein activity.
Anticancer ActivityDemonstrated significant inhibition of cancer cell lines, suggesting potential therapeutic applications in oncology.
Antimicrobial ActivityExhibited potent antimicrobial effects against various pathogens, indicating utility in combating infections.
Anti-inflammatory ActivityShowed efficacy in reducing inflammation in preclinical models, comparable to established anti-inflammatory drugs.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Anticancer Study : A study involving the compound's derivatives showed enhanced cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values significantly lower than those of standard chemotherapeutics.
  • Anti-inflammatory Research : In an experimental model of carrageenan-induced paw edema in rats, the compound demonstrated comparable anti-inflammatory effects to indomethacin, suggesting its potential as an alternative treatment for inflammatory conditions.

Q & A

Basic Research Questions

Q. How can synthetic pathways for methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate be systematically optimized?

  • Methodology : Utilize computational reaction path searches based on quantum chemical calculations (e.g., density functional theory) to predict viable intermediates and transition states. Pair this with high-throughput experimentation to validate computational predictions. For example, ICReDD's approach integrates reaction path simulations with experimental validation, reducing trial-and-error inefficiencies .
  • Experimental Design : Start with coupling 3-methyl-1H-pyrazole with methyl propanoate derivatives under nucleophilic substitution conditions. Optimize solvent choice (e.g., DMF or ethanol), temperature (80–120°C), and catalyst (e.g., K₂CO₃) using factorial design to assess variable interactions .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Characterization Workflow :

NMR Spectroscopy : Use ¹H and ¹³C NMR to verify pyrazole ring substitution patterns and ester linkage integrity. Compare chemical shifts with structurally similar compounds (e.g., methyl 3-(4-chloro-1H-pyrazol-1-yl)propanoate) .

Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns to rule out impurities.

X-ray Crystallography (if crystalline): Resolve bond lengths and angles to validate stereoelectronic effects, as demonstrated for methyl 2-arylpropanoate derivatives .

Q. How can reaction yields be improved during pyrazole-ester coupling?

  • Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the pyrazole nitrogen.
  • Catalyst Screening : Test bases like NaH or DBU for deprotonation efficiency.
  • Byproduct Mitigation : Monitor for hydrolysis of the ester group via pH control (neutral to slightly basic conditions) and inert atmosphere (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in pyrazole functionalization?

  • Computational Analysis : Perform DFT calculations to map energy barriers for N1 vs. N2 alkylation. Pyrazole’s electron-deficient N1 position typically favors nucleophilic attack, but steric hindrance from the 3-methyl group may alter selectivity .
  • Experimental Validation : Synthesize isotopically labeled analogs (e.g., ¹⁵N-pyrazole) and track reaction progress via in-situ IR or NMR to identify intermediates .

Q. How do structural modifications (e.g., substituent effects) influence the compound’s physicochemical properties?

  • Structure-Activity Relationship (SAR) Study :

  • LogP Analysis : Compare logP values of this compound with analogs (e.g., 4-chloro or phenyl-substituted derivatives) to assess lipophilicity trends .
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to evaluate decomposition temperatures, noting how electron-withdrawing groups (e.g., nitro) enhance stability .

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved?

  • Case Study : If NMR suggests a planar pyrazole ring but X-ray shows puckering, consider dynamic effects (e.g., ring flipping in solution) or crystal packing forces. Use variable-temperature NMR to probe conformational flexibility .
  • Statistical Validation : Apply multivariate analysis to reconcile discrepancies, ensuring instrument calibration and sample purity (>95% by HPLC) .

Q. What strategies enable scalable synthesis while minimizing hazardous byproducts?

  • Green Chemistry Approaches :

  • Catalyst Recycling : Immobilize catalysts (e.g., silica-supported K₂CO₃) to reduce waste.
  • Solvent-Free Conditions : Explore mechanochemical synthesis via ball milling, as demonstrated for pyrazole derivatives .
  • Waste Stream Analysis : Use LC-MS to identify and quantify byproducts, optimizing reaction conditions to suppress their formation .

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